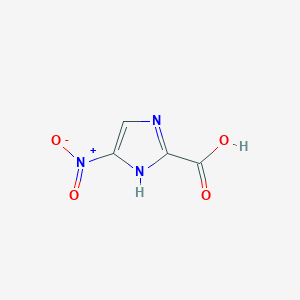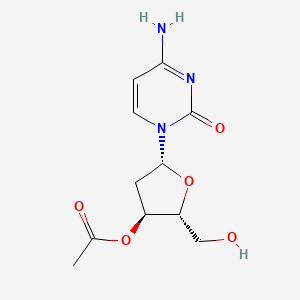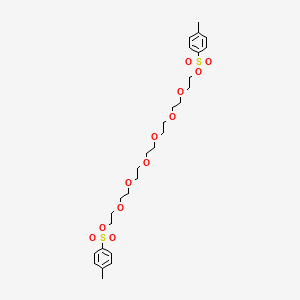
1-(5-Nitropyridin-2-yl)piperidin-4-amine
Übersicht
Beschreibung
“1-(5-Nitropyridin-2-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 . It is a specialty product often used for proteomics research .
Molecular Structure Analysis
The InChI code for “1-(5-Nitropyridin-2-yl)piperidin-4-amine” is 1S/C11H15N3O3/c15-8-9-3-5-13 (6-4-9)11-2-1-10 (7-12-11)14 (16)17/h1-2,7,9,15H,3-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(5-Nitropyridin-2-yl)piperidin-4-amine” is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Ionic Liquid Effects on Aminolysis Reactions
The study by Millán et al. (2013) explored the aminolysis reaction of p-nitrophenyl acetate with piperidine in various solvents, including ionic liquids, highlighting the solvent's influence on the reaction rate and mechanism. This research is crucial for understanding how ionic liquids can modulate reactions involving nitropyridin derivatives and amines, potentially offering a greener alternative to traditional organic solvents for such transformations (Millán et al., 2013).
Advances in Asymmetric Synthesis
Johnson et al. (2002) demonstrated the asymmetric carbon-carbon bond formation in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. Their methodology provides a route to enantioenriched piperidines, pyrrolidines, and pyrimidinones, showcasing the potential for creating complex, chiral molecules starting from simple nitropyridin and amine precursors (Johnson et al., 2002).
Selective Inducible Nitric Oxide Synthase Inhibitors
Connolly et al. (2004) investigated 2-aminopyridines, demonstrating their selective inhibition of inducible nitric oxide synthase. This study underscores the therapeutic potential of nitropyridin derivatives in designing selective inhibitors for specific isoforms of nitric oxide synthase, crucial for developing targeted therapies (Connolly et al., 2004).
Mechanistic Insights into Aminomethylenebisphosphonate Synthesis
Dabrowska et al. (2009) provided insights into the mechanism of the three-component condensation reaction leading to aminomethylenebisphosphonates, highlighting the use of p-nitroaniline and 4-aminopyridine. Understanding these mechanisms is crucial for synthesizing compounds with potential biological activities, such as antiosteoporotic and anticancer properties (Dabrowska et al., 2009).
Photostabilization of Polymers
Damiani et al. (2002) explored derivatives of tetramethylpiperidines for their photoprotective effects in polymers exposed to UVA radiation. This study highlights the application of nitropyridin derivatives in materials science, particularly in enhancing the longevity and stability of polymer materials against photodegradation (Damiani et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16/h1-2,7-8H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGJVZEAQGYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390398 | |
| Record name | 1-(5-nitropyridin-2-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitropyridin-2-yl)piperidin-4-amine | |
CAS RN |
252577-85-8 | |
| Record name | 1-(5-nitropyridin-2-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)










